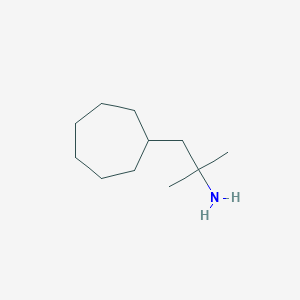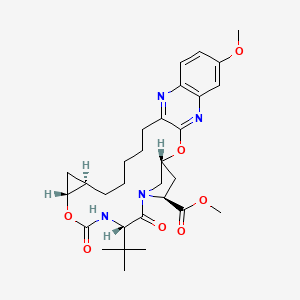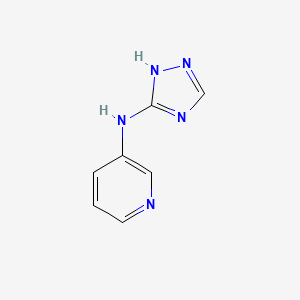
N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine
Overview
Description
“N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine” is a compound that contains a pyridine ring and a 1,2,4-triazole ring . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings . These types of compounds are known for their ability to form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of “N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine” and its derivatives has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of “N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine” and its derivatives has been studied using various techniques . For example, one study reported the structure of a compound featuring a two-dimensional (2D) 4-connected framework .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine” and its derivatives have been analyzed in several studies . For example, one study reported the photoluminescence properties of compounds in the solid-state and solvent suspension at ambient temperature .Scientific Research Applications
Anticancer Agents
1,2,4-triazole derivatives, including N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine, have shown promising results as anticancer agents . They have been evaluated against various human cancer cell lines, including MCF-7, Hela, and A549 . Some of these compounds have shown cytotoxic activity lower than 12 μM against the Hela cell line .
Antifungal Activity
Triazole derivatives containing alkynyl side chains have been synthesized and their antifungal activity towards Cryptococcus and Candida species were evaluated . These compounds have shown significant antifungal activity compared with reference drugs .
Carbon Dioxide Cycloaddition Catalysts
The fabricated materials containing N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine have been proven to be highly efficient catalysts for carbon dioxide cycloaddition with a series of model epoxides .
Lactoperoxidase (LPO) Inhibitors
A computational study was used to select top-ranked LPO inhibitor (alone and in complex with (99m)Tc) with high in silico affinity . This suggests potential applications of N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine in the development of LPO inhibitors .
Broad Biological Activities
Compounds containing a triazole, such as N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine, exhibit broad biological activities . These include antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Pharmaceutical Scaffolds
Triazole is an important active pharmaceutical scaffold . Its unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . This makes N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine a valuable compound in the development of new drugs .
Safety and Hazards
Future Directions
The future directions for the research on “N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine” and its derivatives could include further investigation into their potential therapeutic applications, particularly in the field of cancer treatment . Additionally, more studies are needed to fully understand the mechanism of action of these compounds.
properties
IUPAC Name |
N-(1H-1,2,4-triazol-5-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c1-2-6(4-8-3-1)11-7-9-5-10-12-7/h1-5H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVNKNHYNSXSIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




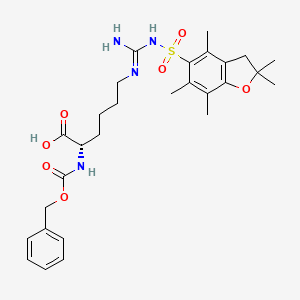

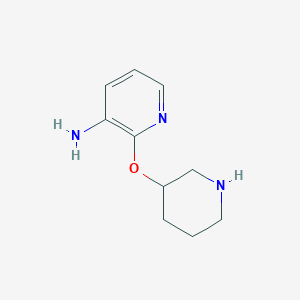
![N-methyl-1-(8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1458711.png)
![3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1458712.png)

![3-[5-(3-broMophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid](/img/structure/B1458717.png)
![tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1458718.png)
![Tert-butyl 3-hydroxy-3-((methylamino)methyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1458720.png)


